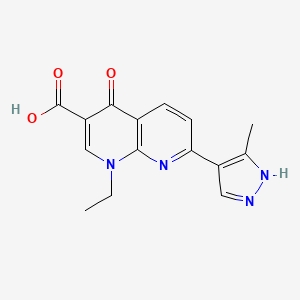

1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NSC 302379 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical properties and has been studied for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 302379 involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions. These reactions often require controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of NSC 302379 may involve scaling up the laboratory synthesis methods to larger reactors and using more efficient catalysts and reagents. The process must be optimized to ensure high yield and purity of the compound while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

NSC 302379 can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of NSC 302379 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from the reactions of NSC 302379 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.

Biology: Research has explored its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Medicine: NSC 302379 has been investigated for its potential therapeutic effects, including its role in modulating specific molecular targets.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which NSC 302379 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various cellular processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve key enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

NSC 302379 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

NSC 125973: Known for its anticancer properties.

NSC 1329240: Studied for its potential therapeutic applications.

NSC 307: Used in clinical pharmacology and chemotherapy studies.

Biological Activity

1-Ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N5O6S with a molecular weight of approximately 381.36 g/mol. The compound features a complex structure that includes a naphthyridine core substituted with an ethyl group and a pyrazole moiety.

Antimicrobial Activity

Research has indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-7-(3-methyl-1H-pyrazol-4-yl)-4-oxo-naphthyridine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, related compounds have demonstrated selective COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM, indicating potential as anti-inflammatory agents .

Analgesic Effects

In addition to anti-inflammatory activity, some studies have reported analgesic properties associated with naphthyridine derivatives. The analgesic efficacy is often assessed using models such as the carrageenan-induced paw edema model, where significant pain relief was observed in treated groups compared to controls .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these derivatives, several exhibited potent anti-inflammatory effects with good safety profiles on gastric tissues . The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Naphthyridine Derivatives in Antimicrobial Applications

In another investigation focusing on naphthyridine derivatives, researchers found that certain compounds showed promising results against resistant bacterial strains. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the naphthyridine core significantly improved antimicrobial potency .

Summary of Biological Activities

Properties

CAS No. |

63475-33-2 |

|---|---|

Molecular Formula |

C15H14N4O3 |

Molecular Weight |

298.30 g/mol |

IUPAC Name |

1-ethyl-7-(5-methyl-1H-pyrazol-4-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H14N4O3/c1-3-19-7-11(15(21)22)13(20)9-4-5-12(17-14(9)19)10-6-16-18-8(10)2/h4-7H,3H2,1-2H3,(H,16,18)(H,21,22) |

InChI Key |

UZIMRNUJGBYBLW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C3=C(NN=C3)C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.